molecular formula C27H58O4Si2 B075175 2,3-Bis[(trimethylsilyl)oxy]propyl stearate CAS No. 1188-75-6

2,3-Bis[(trimethylsilyl)oxy]propyl stearate

Cat. No. B075175
CAS RN: 1188-75-6
M. Wt: 502.9 g/mol
InChI Key: DPQSOLLSNCYGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis[(trimethylsilyl)oxy]propyl stearate (BTMSPS) is a synthetic compound that has gained interest among researchers due to its unique properties. It is a derivative of stearic acid, a saturated fatty acid commonly found in animal and vegetable fats. BTMSPS is a lipophilic compound that is soluble in organic solvents and has been used in various scientific research applications.

Mechanism Of Action

2,3-Bis[(trimethylsilyl)oxy]propyl stearate is believed to work by forming a monolayer at the interface between two immiscible phases, such as oil and water. This monolayer reduces the surface tension between the two phases, allowing them to mix more easily. 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has also been shown to form micelles in solution, which can solubilize hydrophobic compounds.

Biochemical And Physiological Effects

2,3-Bis[(trimethylsilyl)oxy]propyl stearate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising material for biomedical applications.

Advantages And Limitations For Lab Experiments

2,3-Bis[(trimethylsilyl)oxy]propyl stearate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it useful for applications that require lipophilic compounds. However, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has some limitations, including its limited solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for the use of 2,3-Bis[(trimethylsilyl)oxy]propyl stearate in scientific research. One potential application is in the synthesis of mesoporous materials, which have a wide range of applications in catalysis, sensing, and drug delivery. 2,3-Bis[(trimethylsilyl)oxy]propyl stearate could also be used as a coating material for biomedical implants, as it is biocompatible and can reduce the risk of infection. Finally, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate could be used in the development of new drug delivery systems, as it can solubilize hydrophobic compounds and improve their bioavailability.

Synthesis Methods

2,3-Bis[(trimethylsilyl)oxy]propyl stearate can be synthesized through a two-step process. Firstly, stearic acid is reacted with trimethylsilyl chloride to form the corresponding trimethylsilyl ester. In the second step, the trimethylsilyl ester is reacted with 3-bromopropyl trimethylsilane to form 2,3-Bis[(trimethylsilyl)oxy]propyl stearate.

Scientific Research Applications

2,3-Bis[(trimethylsilyl)oxy]propyl stearate has been used in various scientific research applications, including as a surfactant, emulsifier, and lubricant. It has also been used as a coating material for various substrates, including glass, metal, and plastic. In addition, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has been used in drug delivery systems and as a template for the synthesis of mesoporous materials.

properties

CAS RN

1188-75-6

Product Name

2,3-Bis[(trimethylsilyl)oxy]propyl stearate

Molecular Formula

C27H58O4Si2

Molecular Weight

502.9 g/mol

IUPAC Name

2,3-bis(trimethylsilyloxy)propyl octadecanoate

InChI

InChI=1S/C27H58O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)29-24-26(31-33(5,6)7)25-30-32(2,3)4/h26H,8-25H2,1-7H3

InChI Key

DPQSOLLSNCYGEP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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